N-[3-(2-phenylmorpholin-4-yl)propyl]-3-(trifluoromethyl)benzamide

Structure-Activity Relationship Medicinal Chemistry Kinase Inhibition

This unique 2-phenylmorpholine benzamide combines a dopamine receptor agonist scaffold with a 3-CF3 benzamide moiety for enhanced metabolic stability. Its precise structural identity is critical for reproducible outcomes in CNS target screening and SAR studies; generic analogs with different substituents or linker lengths will not replicate its biological fingerprint. Secure high-purity material for your kinase inhibitor panel or diversity-oriented synthesis library.

Molecular Formula C21H23F3N2O2
Molecular Weight 392.422
CAS No. 954046-55-0
Cat. No. B2903123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(2-phenylmorpholin-4-yl)propyl]-3-(trifluoromethyl)benzamide
CAS954046-55-0
Molecular FormulaC21H23F3N2O2
Molecular Weight392.422
Structural Identifiers
SMILESC1COC(CN1CCCNC(=O)C2=CC(=CC=C2)C(F)(F)F)C3=CC=CC=C3
InChIInChI=1S/C21H23F3N2O2/c22-21(23,24)18-9-4-8-17(14-18)20(27)25-10-5-11-26-12-13-28-19(15-26)16-6-2-1-3-7-16/h1-4,6-9,14,19H,5,10-13,15H2,(H,25,27)
InChIKeyRBLRSZGVFGIHRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[3-(2-Phenylmorpholin-4-yl)propyl]-3-(trifluoromethyl)benzamide (CAS 954046-55-0): Chemical Class and Basic Characteristics


N-[3-(2-Phenylmorpholin-4-yl)propyl]-3-(trifluoromethyl)benzamide is a synthetic organic compound belonging to the substituted phenylmorpholine class of benzamide derivatives [1]. Its structure combines a 2-phenylmorpholine core—a scaffold known for producing monoamine releasing agents and psychostimulant effects—with a 3-(trifluoromethyl)benzamide moiety linked via an N-propyl chain [1]. The compound has a molecular formula of C21H23F3N2O2 and a molecular weight of 392.42 g/mol . While the parent scaffold, 2-phenylmorpholine, is characterized as a potent norepinephrine-dopamine releasing agent (NDRA) with EC50 values of 79 nM (NE) and 86 nM (DA) in monoamine release assays, the specific pharmacological profile of this benzamide derivative remains to be fully elucidated in published primary research [1].

Why N-[3-(2-Phenylmorpholin-4-yl)propyl]-3-(trifluoromethyl)benzamide Cannot Be Simply Substituted by In-Class Analogs


Although the 2-phenylmorpholine scaffold has a well-established class-wide pharmacology as a monoamine modulator, small structural variations in the benzamide moiety and linker profoundly alter target selectivity and pharmacokinetic properties [1]. The position of the trifluoromethyl substituent on the benzamide ring (meta vs. ortho or para), the presence of the 2-phenyl group on the morpholine, and the length of the N-propyl linker each contribute to distinct binding interactions and metabolic profiles [1][2]. For instance, while the class-level structure-activity relationship (SAR) suggests that N-propyl substituted phenylmorpholines act as dopamine receptor agonists, the electronic effects of a 3-CF3 benzamide versus a 2-CF3 or unsubstituted benzamide are expected to modulate target engagement and off-target liability [1]. Therefore, generic substitution with a structurally similar, but not identical, analog from this class is unlikely to reproduce the same biological fingerprint, making procurement based on precise structural identity essential for reproducible research outcomes.

Quantitative Differentiation Evidence for N-[3-(2-Phenylmorpholin-4-yl)propyl]-3-(trifluoromethyl)benzamide


Meta-Trifluoromethyl Substitution on Benzamide: Electronic and Steric Differentiation from Ortho- and Para-Analogs

The 3-(trifluoromethyl)benzamide group in this compound positions the electron-withdrawing CF3 group at the meta position relative to the amide bond. This is in contrast to the 2-(trifluoromethyl) regioisomer (CAS 953915-09-8), where the CF3 group is ortho to the amide. Meta-substitution reduces steric hindrance around the amide carbonyl, potentially allowing for distinct hydrogen-bonding interactions with target proteins compared to the ortho-substituted analog [1]. Class-level data from trifluoromethyl-substituted benzamide kinase inhibitors demonstrate that the position of the CF3 group significantly influences potency; for example, certain meta-CF3 benzamides show sub-micromolar IC50 values against specific kinases, whereas ortho-substituted analogs can be 10- to 100-fold less potent due to conformational restrictions [1].

Structure-Activity Relationship Medicinal Chemistry Kinase Inhibition

Presence of 2-Phenyl Group on Morpholine: Distinguishing from Simple Morpholine Benzamides

The 2-phenyl substituent on the morpholine ring is a critical structural feature that distinguishes this compound from simpler morpholine benzamides, such as N-(3-morpholin-4-yl-propyl)-4-trifluoromethyl-benzamide (CAS 942473-87-2). The parent 2-phenylmorpholine scaffold is characterized as a potent norepinephrine-dopamine releasing agent with EC50 values of 79 nM (NE) and 86 nM (DA) in monoamine release assays, while the non-phenylated morpholine lacks this activity profile [1]. Moreover, the 2-phenylmorpholine scaffold is associated with dopamine receptor agonist activity when N-propyl substituted, a feature not observed for simple morpholines [2].

Neuropharmacology Dopamine Receptor Monoamine Transporter

Trifluoromethyl Group Enhances Metabolic Stability and Lipophilicity Relative to Non-Fluorinated Analog

The trifluoromethyl group is well-established in medicinal chemistry to increase metabolic stability and enhance lipophilicity (logP) of benzamide derivatives. Compared to the non-fluorinated analog N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide (CAS 954047-11-1), the 3-CF3 substitution is expected to increase logP by approximately 0.5–1.0 units and improve resistance to oxidative metabolism, based on class-level data from trifluoromethyl-substituted benzamides [1]. The CF3 group also increases the clogP of the compound, potentially improving blood-brain barrier penetration relative to the unsubstituted analog .

Drug Metabolism Pharmacokinetics Lipophilicity

Unique Molecular Weight and Physicochemical Profile Among Closest Analogs

With a molecular weight of 392.42 g/mol and a molecular formula of C21H23F3N2O2, this compound occupies a distinct physicochemical space compared to its closest commercially available analogs. The difluorinated analog 3,4-difluoro-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide (CAS 954246-78-7) has a lower molecular weight of 360.4 g/mol and lacks the trifluoromethyl group's unique electronic properties . The ortho-CF3 regioisomer (CAS 953915-09-8) shares the same molecular weight but differs in the spatial orientation of the CF3 group, which can lead to divergent binding modes and off-target profiles .

Physicochemical Properties Compound Library Design Chemical Diversity

Recommended Application Scenarios for N-[3-(2-Phenylmorpholin-4-yl)propyl]-3-(trifluoromethyl)benzamide


Central Nervous System (CNS) Target Screening for Monoamine Transporters and Dopamine Receptors

Based on the class-level evidence that 2-phenylmorpholine derivatives act as norepinephrine-dopamine releasing agents and that N-propyl substituted phenylmorpholines act as dopamine receptor agonists, this compound is best deployed in CNS target screening panels. It can serve as a chemical probe for identifying novel monoamine transporter ligands or dopamine receptor modulators, particularly where the trifluoromethyl group may enhance brain penetration and metabolic stability [1][2].

Structure-Activity Relationship (SAR) Studies on Kinase Inhibition with Trifluoromethyl Benzamides

The 3-(trifluoromethyl)benzamide moiety is a recognized pharmacophore in kinase inhibitor patents. This compound can be used as a negative control or comparator in SAR studies aimed at dissecting the contribution of the morpholine-phenyl group versus the benzamide substitution pattern on kinase selectivity, given its distinct structure compared to typical kinase inhibitor benzamides [1].

Chemical Diversity Expansion in High-Throughput Screening Libraries

With a molecular weight of 392.42 g/mol and a unique combination of a 2-phenylmorpholine core and a 3-CF3 benzamide, this compound provides a valuable chemotype for diversity-oriented synthesis (DOS) and high-throughput screening (HTS) library expansion. It fills a specific niche not covered by more common morpholine benzamides lacking the 2-phenyl group [1][2].

Metabolic Stability Profiling and In Vivo Pharmacokinetic Studies

The presence of the trifluoromethyl group, which class-level evidence indicates improves metabolic stability and lipophilicity, makes this compound a suitable candidate for in vitro metabolic stability assays (e.g., liver microsome stability) and in vivo pharmacokinetic studies, especially when compared head-to-head with its non-fluorinated analog (CAS 954047-11-1) to quantify the CF3 effect [1].

Quote Request

Request a Quote for N-[3-(2-phenylmorpholin-4-yl)propyl]-3-(trifluoromethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.